1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

This heterocyclic building block features a 1,2,4-oxadiazole core linked to pyridine and a piperidine-4-carboxylic acid moiety, enabling direct amide coupling without deprotection. The phenyl-oxadiazole scaffold is a validated privileged pharmacophore for GPCR agonists (GPR119, S1P1) and tubulin inhibitors (120 nM potency). The 4-carboxylic acid regioisomer offers distinct spatial orientation vs. 3-substituted analogs, critical for selective target binding. Ideal for focused library synthesis and chemical probe development.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 1223888-31-0
Cat. No. B2999046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid
CAS1223888-31-0
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C19H18N4O3/c24-19(25)14-8-11-23(12-9-14)17-15(7-4-10-20-17)18-21-16(22-26-18)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,24,25)
InChIKeyFKHIZTLCYWGEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1223888-31-0): Baseline Identity and Procurement Context


1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1223888-31-0) is a heterocyclic building block featuring a 1,2,4-oxadiazole core linked to a pyridine ring and substituted with a piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₉H₁₈N₄O₃ (MW 350.37 g/mol) [1]. The compound belongs to the broader 1,2,4-oxadiazole-piperidine class, known for diverse pharmacological activities including GPCR modulation, enzyme inhibition, and antiproliferative effects [2]. Commercially, it is available through multiple vendors, including Santa Cruz Biotechnology (sc-492404, 500 mg at $400.00) and CymitQuimica (95% purity minimum), positioning it as a specialty research chemical for drug discovery and medicinal chemistry programs [1].

Why 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid Cannot Be Generically Substituted


Within the 1,2,4-oxadiazole-piperidine chemical space, subtle structural variations produce divergent pharmacological and physicochemical profiles. The position of the carboxylic acid on the piperidine ring (4- vs. 3-position) alters the spatial orientation of the key hydrogen-bond-donating group, directly affecting target binding conformations . Furthermore, aryl substituents on the oxadiazole ring (e.g., phenyl vs. 3-chlorophenyl) modulate lipophilicity (cLogP), metabolic stability, and off-target profiles [1]. Class-level evidence demonstrates that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors with 120 nM antiproliferative potency, while regioisomeric 3-substituted analogs show distinct selectivity profiles [2]. These non-interchangeable structure-activity relationships (SAR) mean that even closely related analogs cannot be assumed to replicate the binding kinetics, selectivity, or in vivo pharmacokinetics of the 4-carboxylic acid phenyl-oxadiazole scaffold.

Quantitative Differentiation Evidence: 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid vs. Structural Analogs


Regioisomeric Carboxylic Acid Positioning: 4-COOH vs. 3-COOH Spatial and Pharmacophoric Comparison

The target compound positions the carboxylic acid at the piperidine 4-position, whereas the closest commercially available regioisomer—1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid (ChemDiv BB10-5087, MFCD25951139)—bears the acid at the 3-position . This regioisomeric shift alters the dihedral angle between the carboxylate and the oxadiazole-pyridine plane, directly impacting hydrogen-bond geometry with target residues. In the broader 11β-HSD1 inhibitor series, it was demonstrated that piperidine-4-carboxamide analogs (4h, 4q) achieved superior pharmacokinetic properties compared to the original piperidine-3-carboxamide lead (compound 1), providing class-level evidence that 4-position substitution can enhance drug-like properties [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Aryl Substituent Comparison: Phenyl (CAS 1223888-31-0) vs. 3-Chlorophenyl (CAS 1260934-87-9) Impact on Lipophilicity and Binding

The target compound features an unsubstituted phenyl ring on the oxadiazole, whereas the 3-chlorophenyl analog (CAS 1260934-87-9; MW 384.8 g/mol) introduces a chlorine atom at the meta position . The chlorine substituent increases molecular weight by 34.4 g/mol and alters both electronic (Hammett σₘ = +0.37) and lipophilic (π = +0.71) parameters. In oxadiazole-based GPCR agonist series, aryl substituents directly modulate receptor binding affinity and functional selectivity. For example, in GPR119 agonist programs, subtle aryl modifications shifted EC₅₀ values by >10-fold while affecting metabolic stability [1]. The presence of the chlorine atom in the 3-chlorophenyl analog may enhance binding through halogen bonding but also increases cLogP, potentially affecting solubility and off-target promiscuity.

Medicinal Chemistry Lipophilicity Lead Optimization

Carboxylic Acid vs. Carboxamide Functional Group: Implications for Derivatization and Conjugation Chemistry

The target compound contains a free carboxylic acid group, distinguishing it from carboxamide derivatives such as N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (CAS 1251682-62-8; MW 471.5 g/mol) . The carboxylic acid provides a reactive handle for amide coupling, esterification, or salt formation—enabling direct conjugation to fluorophores, biotin, or solid supports without deprotection steps. In the tubulin inhibitor chemotype series, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides achieved 120 nM antiproliferative potency, demonstrating that the carboxamide terminus is critical for biological activity [1]. The free carboxylic acid of the target compound offers two distinct advantages: (i) it serves as a versatile intermediate for generating diverse carboxamide libraries via parallel synthesis, and (ii) the carboxylic acid itself may exhibit different solubility and permeability profiles compared to carboxamide analogs, as demonstrated in 11β-HSD1 inhibitor PK studies where 4-carboxylic acid intermediates showed distinct clearance rates from their carboxamide products [2].

Click Chemistry Bioconjugation Prodrug Design

Purity and Vendor Specification Comparison: Impact on Reproducibility in Screening Campaigns

Commercially, the target compound is offered at distinct purity grades: CymitQuimica specifies ≥95% purity, while Santa Cruz Biotechnology (sc-492404) lists the compound at research-grade with pricing of $400/500 mg [1]. In comparison, the 3-chlorophenyl analog (CAS 1260934-87-9) is available from AKSci at 95% purity, and the 3-carboxylic acid regioisomer (BB10-5087) is sold as a building block by ChemDiv without explicit purity certification on the product page . For high-throughput screening (HTS) campaigns, purity discrepancies as small as 5% can introduce significant false-positive or false-negative rates, particularly in cell-based assays where impurities may exert cytotoxic or off-target effects.

Quality Control High-Throughput Screening Reproducibility

Optimal Application Scenarios for 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid in Drug Discovery


Scaffold for GPCR Agonist Lead Optimization Programs

The 1,2,4-oxadiazole-piperidine scaffold is a privileged pharmacophore for G protein-coupled receptor (GPCR) agonists, particularly GPR119, GPR116, and S1P1 receptors [1][2]. The target compound's phenyl-oxadiazole core and free 4-carboxylic acid provide an ideal template for synthesizing focused libraries via amide coupling with diverse amine building blocks . Patent literature (US8207147B2, JP4991746B2) explicitly claims oxadiazolyl-piperidine carboxylic acids as key intermediates for generating GPCR agonists with therapeutic potential in metabolic diseases and obesity [1][2].

Key Intermediate for Tubulin Inhibitor Chemotype Exploration

The 4-(1,2,4-oxadiazol-5-yl)piperidine framework has been validated as a tubulin inhibitor chemotype with antiproliferative potency reaching 120 nM in DU-145 prostate cancer cells [3]. The target compound's carboxylic acid permits rapid conversion to diverse carboxamides, enabling systematic SAR around the terminal fragment that was shown to be critical for antiproliferative activity. The phenyl substituent on the oxadiazole serves as a baseline aromatic group for evaluating substituted-phenyl analogs, including the 3-chlorophenyl variant (CAS 1260934-87-9) [3].

Regioisomeric Selectivity Profiling in Kinase and Dehydrogenase Panels

The distinct spatial orientation of the 4-carboxylic acid versus the 3-carboxylic acid regioisomer (BB10-5087) enables pairwise screening to identify regioisomer-dependent biological activities . In the 11β-HSD1 inhibitor series, piperidine-4-substituted analogs demonstrated superior pharmacokinetics compared to 3-substituted counterparts, suggesting regioisomeric selectivity profiling as a productive strategy for identifying development candidates with improved ADME properties [4].

Bioconjugation and Chemical Probe Development

The free carboxylic acid functionality enables direct conjugation to fluorophores, biotin tags, or solid-phase resins via standard EDC/DMAP-mediated amide coupling without requiring deprotection steps . This contrasts with the pre-formed carboxamide analog (CAS 1251682-62-8), which would require more complex linker chemistry for conjugation. The resulting chemical probes can support target identification studies (e.g., pull-down proteomics) and cellular imaging, leveraging the oxadiazole scaffold's established bioactivity [3].

Quote Request

Request a Quote for 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.